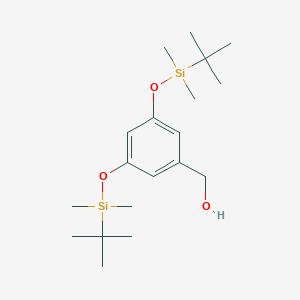

3,5-Bis(tert-butyldimethylsilyloxy)benzyl alcohol

Vue d'ensemble

Description

Synthesis Analysis

In the context of synthesizing related compounds, Paper 1 describes the kinetic resolution of a silyloxy pentanol derivative using Lipase TL at low temperatures, leading to high enantiomeric purity of the resulting alcohol and acetate . This suggests that enzymatic methods could potentially be applied to the synthesis of "3,5-Bis(tert-butyldimethylsilyloxy)benzyl alcohol" to achieve enantiomerically enriched products.

Molecular Structure Analysis

Paper 3 provides a detailed analysis of the molecular structure, vibrational spectra,

Applications De Recherche Scientifique

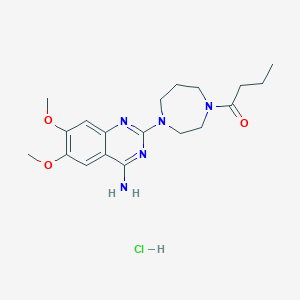

Catalytic Secondary Benzylation

The study by Masahiro Noji et al. (2003) explores the efficacy of metal triflates, including lanthanoid, scandium, and hafnium triflates, in catalyzing secondary benzylation reactions. This system proves highly effective for the secondary benzylation of various nucleophiles, including those bearing acid-sensitive functional groups like tert-butyldimethylsilyloxy. The process showcases the utility of such silyloxy groups in facilitating reactions under mild conditions, thereby preserving the integrity of sensitive functional groups (Noji et al., 2003).

Diels-Alder Reactions

Dissanayake et al. (2020) identify 2,5-Bis(tert-butyldimethylsilyloxy)furans as effective vicinal bisketene equivalents for Diels-Alder reactions. These compounds facilitate the synthesis of highly substituted para-hydroquinones through a one-pot Diels-Alder/ring-opening/tautomerization sequence. The study underscores the role of tert-butyldimethylsilyloxy groups in enabling mild reaction conditions and showcasing their applicability in natural product synthesis, such as the neuroprotective agent indanostatin (Dissanayake et al., 2020).

Photochemical Studies

Research by Perrotta et al. (2011) on the photochemical heterolysis of 3,5-bis(dimethylamino)benzyl alcohols and esters sheds light on the generation of benzyl cations under specific conditions. While this study doesn't directly involve 3,5-Bis(tert-butyldimethylsilyloxy)benzyl alcohol, it provides insight into the behavior of benzyl alcohols and esters in photochemical processes, which could be relevant for understanding the photostability and reactivity of similar compounds (Perrotta et al., 2011).

Propriétés

IUPAC Name |

[3,5-bis[[tert-butyl(dimethyl)silyl]oxy]phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H36O3Si2/c1-18(2,3)23(7,8)21-16-11-15(14-20)12-17(13-16)22-24(9,10)19(4,5)6/h11-13,20H,14H2,1-10H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRILFJSTRCNMOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=CC(=CC(=C1)CO)O[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36O3Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Bis[[(tert-Butyl)dimethylsilyl]oxy]benzenemethanol | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-chloro-5-o-tolyl-3,5-dihydrobenzo[e][1,4]thiazepin-2(1H)-one](/img/structure/B120095.png)

![(2-Nitro-phenyl)-[1,4]benzoquinone](/img/structure/B120126.png)